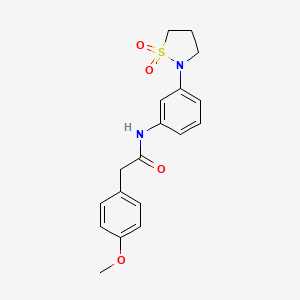
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 378.45 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(cc1)C(=O)N(c2ccccc2)c3s(=O)(=O)n(c3cc(c2)C(=O)N(C(C(=O)O)c4ccccc4)c5ccccc5)
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetyl chloride with 3-amino-1,1-dioxidoisothiazolidine under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related isothiazolidine derivatives has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Isothiazolidine Derivative A | S. aureus | 18 |
| Isothiazolidine Derivative B | E. coli | 16 |
| This compound | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways . The interaction with heat shock protein 90 (HSP90), a key regulator in cancer cell survival, has been noted as a possible mechanism of action .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cellular metabolism and proliferation.
- Interaction with Cellular Receptors : It could modulate receptor activity associated with cell signaling pathways.
- Induction of Oxidative Stress : The presence of the dioxidoisothiazolidine moiety may contribute to increased oxidative stress in target cells, leading to cell death.
Case Studies
A notable case study highlighted the effectiveness of similar compounds in treating multidrug-resistant bacterial infections. In vitro tests demonstrated that certain derivatives could restore sensitivity to antibiotics in resistant strains .
Study Details:
- Objective : To evaluate the efficacy of isothiazolidine derivatives against resistant bacterial strains.
- Methodology : MIC (Minimum Inhibitory Concentration) assays were performed.
- Results : Significant reduction in bacterial load was observed with certain derivatives when combined with standard antibiotics.
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-8-6-14(7-9-17)12-18(21)19-15-4-2-5-16(13-15)20-10-3-11-25(20,22)23/h2,4-9,13H,3,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPOAMCWZYZZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














